5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a derivative of the thiazolo[3,2-b][1,2,4]triazole scaffold, a bicyclic heterocyclic system with nitrogen and sulfur atoms. This class of compounds is pharmacologically significant due to its broad-spectrum biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The target molecule features a 3-methoxyphenyl group and a morpholino (tetrahydro-1,4-oxazine) substituent, which likely modulate its physicochemical properties (e.g., solubility, bioavailability) and receptor interactions.
Synthetically, such compounds are typically prepared via cyclocondensation reactions of 1,2,4-triazole-3-thiol derivatives with electrophilic synthons like chloroacetic acid and aldehydes .
Properties
IUPAC Name |
5-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-22-12-4-2-3-11(9-12)13(19-5-7-23-8-6-19)14-15(21)20-16(24-14)17-10-18-20/h2-4,9-10,13,21H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQWZDHYNBBZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is part of the triazole-pyrimidine hybrid compounds, which have been studied for their neuroprotective and anti-neuroinflammatory properties. These compounds have shown favorable interaction with active residues of ATF4 and NF-kB proteins.
Mode of Action
The compound interacts with its targets, leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. This results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway. The inhibition of these pathways leads to a reduction in the production of nitric oxide and tumor necrosis factor-α, two key players in neuroinflammation.
Pharmacokinetics
The pharmacokinetic properties of similar triazole-pyrimidine hybrid compounds have been studied
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent.
Biological Activity
5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.43 g/mol. The compound features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of triazoles have been shown to exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated several triazole-tethered compounds and found that certain derivatives displayed IC50 values as low as 1.1 µM against MCF-7 (breast cancer), indicating potent anticancer properties .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
Antimicrobial Activity
The antimicrobial properties of thiazole and triazole derivatives have also been explored. Compounds similar to this compound have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies indicated that certain derivatives exhibited significant inhibition zones in disc diffusion assays .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways critical for cell proliferation and survival. For example, some triazole derivatives inhibit thymidylate synthase (TS), an enzyme vital for DNA synthesis in rapidly dividing cells. This inhibition can lead to apoptosis in cancer cells .
Case Study 1: Anticancer Screening
In a comprehensive screening conducted by the National Cancer Institute (NCI), various thiazole and triazole derivatives were tested against a panel of 60 cancer cell lines. The study revealed that specific modifications in the chemical structure significantly enhanced anticancer activity. Notably, compounds with morpholino groups demonstrated improved selectivity and potency against resistant cancer types .
Case Study 2: Antimicrobial Efficacy
A series of synthesized thiazolo-triazole compounds were tested for their antimicrobial efficacy using both broth microdilution and agar diffusion methods. The results indicated that compounds with methoxyphenyl substitutions exhibited enhanced activity against multi-drug resistant strains of bacteria, suggesting potential for development into therapeutic agents for treating infections .
Scientific Research Applications
Compound Information
- The compound "5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" has the molecular formula C18H22N4O3S and a molecular weight of 374.5 .
Components and Related Research
Due to the limited information specifically on the query compound, research on its components and related derivatives may provide insight into potential applications.
- Thiazole derivatives: Thiazole derivatives are recognized as agents with diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory properties . El-Naggar et al. synthesized thiazole-hydrazine derivatives and found that some exhibited high potency as CDK2 inhibitors, even more so than roscovitine in some instances .
- Morpholines: Morpholines are a structural motif found in a variety of compounds .
- Pyrazolo-pyrimidine analogs: Srinivasulu et al. synthesized disubstituted pyrazolo-pyrimidine analogs and assessed their antitumor activities. Some derivatives demonstrated potent inhibitory activity against CDK2/cyclin E and showed antiproliferative effects against MCF-7 and K-562 cancer lines without being toxic to normal cells .
- Pyrazole-triaryl derivatives Shaker et al. designed, synthesized, and investigated a series of pyrazole-triaryl derivatives as potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes .
Potential Applications
Based on the related research, "this compound" may have potential applications in:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The biological activity of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives is highly dependent on substituents at the C5 and C2 positions. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-b][1,2,4]triazol-6-ol Derivatives
Antimicrobial Activity
- Nitro- and Chloro-Substituted Derivatives (e.g., 5b, 5f) : Exhibit strong activity against Gram-positive bacteria (e.g., S. aureus) due to electron-withdrawing groups enhancing electrophilic interactions with bacterial enzymes .
- Furan/Thiophene Derivatives (e.g., 2j, 2k) : Moderate to high antifungal activity, attributed to heteroaromatic rings disrupting fungal membrane integrity .
Anticancer Activity
- Arylidene Derivatives (e.g., 269a–e) : Show potent cytotoxicity against cancer cell lines, with substituents like 3-nitrobenzylidene improving DNA intercalation or topoisomerase inhibition .
Anticonvulsant Activity
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (NO₂, Cl): Enhance antimicrobial and anticancer activity by increasing electrophilicity .
- Methoxy Group (3-Methoxyphenyl) : May balance lipophilicity and electron-donating effects, favoring receptor binding in neurological or anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
